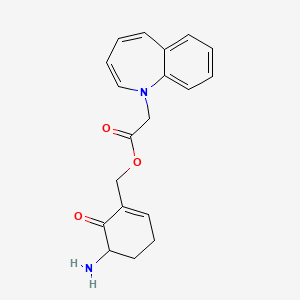
POLY(GLU, LYS) HYDROBROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(glutamic acid, lysine) hydrobromide is a synthetic copolymer composed of glutamic acid and lysine residues. This compound is known for its unique properties, including its ability to form stable complexes with various molecules, making it useful in a wide range of scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Poly(glutamic acid, lysine) hydrobromide is typically synthesized through the polymerization of glutamic acid and lysine monomers. The process involves the use of hydrobromic acid as a catalyst to facilitate the polymerization reaction. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired molecular weight and composition of the copolymer.
Industrial Production Methods
In industrial settings, the production of poly(glutamic acid, lysine) hydrobromide involves large-scale polymerization reactors. The monomers are mixed in precise ratios and subjected to polymerization under optimized conditions. The resulting copolymer is then purified and dried to obtain the final product in the form of a white powder.
Analyse Chemischer Reaktionen
Types of Reactions
Poly(glutamic acid, lysine) hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the copolymer.
Substitution: The copolymer can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of reagents like alkyl halides and acyl chlorides in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of poly(glutamic acid, lysine) hydrobromide with modified functional groups, which can enhance or alter the properties of the original copolymer.
Wissenschaftliche Forschungsanwendungen
Poly(glutamic acid, lysine) hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in the study of protein interactions and as a carrier for drug delivery systems.
Medicine: Utilized in the development of biocompatible materials for medical implants and tissue engineering.
Industry: Applied in the production of biodegradable plastics and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of poly(glutamic acid, lysine) hydrobromide involves its ability to form stable complexes with various molecules. The copolymer interacts with molecular targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions facilitate the binding and stabilization of the target molecules, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Poly(glutamic acid, tyrosine) hydrobromide
- Poly(glutamic acid, alanine) hydrobromide
- Poly(glutamic acid, phenylalanine) hydrobromide
Uniqueness
Poly(glutamic acid, lysine) hydrobromide is unique due to its specific composition and properties. The presence of both glutamic acid and lysine residues provides a balance of acidic and basic functional groups, allowing for versatile interactions with various molecules. This makes it particularly useful in applications requiring precise control over molecular interactions and stability.
Eigenschaften
CAS-Nummer |
119039-90-6 |
|---|---|
Molekularformel |
C7H7NO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



